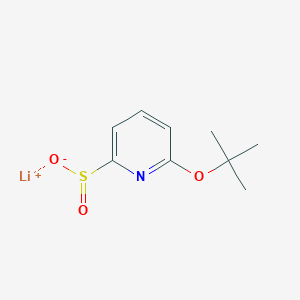

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S. This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a tert-butoxy group and a sulfinate group. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine-2-sulfonic acid and tert-butyl alcohol.

Formation of tert-Butyl Ester: The 6-chloropyridine-2-sulfonic acid is reacted with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the tert-butyl ester.

Lithiation: The tert-butyl ester is then treated with a lithium reagent, such as n-butyllithium, to replace the chlorine atom with a lithium ion, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate can undergo various chemical reactions, including:

Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.

Oxidation and Reduction: The sulfinate group can participate in redox reactions, where it can be oxidized to a sulfonate or reduced to a thiol.

Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the lithium ion.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and other metal salts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group can yield sulfonates, while reduction can produce thiols.

Aplicaciones Científicas De Investigación

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a chemical compound with potential applications in various scientific fields [3, 5]. It consists of a lithium ion and a pyridine ring, which is substituted with a tert-butoxy group and a sulfinate moiety.

Scientific Research Applications

While specific applications of this compound are still emerging, related compounds and their uses can provide insight [3, 5].

Organic Synthesis: This compound can be employed as a reagent in organic synthesis for creating complex molecules.

Medicinal Chemistry: It can be explored for potential therapeutic uses, including serving as a precursor in drug development.

Material Science: This compound can be utilized in the creation of advanced materials like polymers and catalysts.

Biological Systems: It can be investigated for its potential function in biological systems, particularly in enzyme inhibition studies.

Potential Interactions

To understand the behavior of lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate in biological systems, interaction studies are essential. These studies might include assessing its impact on cellular functions, its binding affinity to proteins, and its reactivity with various biomolecules.

Related Compounds

Mecanismo De Acción

The mechanism by which Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. The tert-butoxy and sulfinate groups can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate

- Lithium(1+) ion 5-(tert-butoxy)pyridine-2-sulfinate

Uniqueness

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is unique due to the specific positioning of the tert-butoxy and sulfinate groups on the pyridine ring. This arrangement can lead to different reactivity and selectivity compared to similar compounds with different substitution patterns. The specific electronic and steric effects imparted by the tert-butoxy group at the 6-position can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

Lithium(1+) ion 6-(tert-butoxy)pyridine-2-sulfinate is a compound with notable potential for various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tert-butoxy group and a sulfinate moiety. The presence of the lithium ion enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfinate group can form strong hydrogen bonds and electrostatic interactions, facilitating enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and function.

- Cell Signaling Modulation : It may influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including Chlamydia trachomatis. The compound exhibited superior activity compared to traditional antibiotics like spectinomycin.

| Compound | Concentration (μg/mL) | Activity | Reference |

|---|---|---|---|

| This compound | 64 | High inhibition of C. trachomatis growth | |

| Spectinomycin | 128 | Moderate inhibition |

Cytotoxicity Assessment

In evaluating the cytotoxic effects on host cells, this compound demonstrated minimal toxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use.

Study on Antiviral Properties

A study focusing on the antiviral activity of related pyridine sulfinates found that derivatives similar to this compound showed significant efficacy against influenza viruses. These compounds were noted for their ability to reduce viral load in infected cell cultures significantly.

| Compound | Viral Load Reduction (%) | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | >90% | 27.4 | |

| Control (Oseltamivir) | 70% | 50.0 |

Research Applications

This compound is being explored for various applications in:

Propiedades

IUPAC Name |

lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-7-5-4-6-8(10-7)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDIQDURLSVHFT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC1=NC(=CC=C1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12LiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.